2-(1-Aminocyclopentyl)benzonitrile
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Overview
Description
2-(1-Aminocyclopentyl)benzonitrile is an organic compound that features a benzonitrile group attached to a cyclopentyl ring with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclopentyl)benzonitrile typically involves the reaction of benzonitrile with a cyclopentylamine derivative. One common method is the nucleophilic substitution reaction where benzonitrile is reacted with 1-aminocyclopentane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the nucleophilic attack on the benzonitrile carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclopentyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products
Oxidation: Nitroso or nitro derivatives of this compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-(1-Aminocyclopentyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclopentyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzonitrile group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group attached to a benzene ring.
Cyclopentylamine: A compound with an amino group attached to a cyclopentyl ring.
2-Aminobenzonitrile: A compound with an amino group attached to the ortho position of a benzonitrile.
Uniqueness
2-(1-Aminocyclopentyl)benzonitrile is unique due to the combination of a cyclopentyl ring and a benzonitrile group, which imparts distinct chemical and physical properties. This structural uniqueness allows it to interact differently with molecular targets compared to its simpler analogs, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(1-aminocyclopentyl)benzonitrile |
InChI |
InChI=1S/C12H14N2/c13-9-10-5-1-2-6-11(10)12(14)7-3-4-8-12/h1-2,5-6H,3-4,7-8,14H2 |
InChI Key |
JHLOBTKTUOMRRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2C#N)N |
Origin of Product |
United States |
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